molecular formula C18H24N2O4 B1440110 1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid CAS No. 888222-12-6

1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid

Cat. No.: B1440110
CAS No.: 888222-12-6
M. Wt: 332.4 g/mol
InChI Key: GKEIXWRMVGDCSD-UHFFFAOYSA-N
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Description

“1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid” is a chemical compound with the molecular formula C17H23BN2O5 . It is a derivative of spiro[indoline-3,4’-piperidine], which is a class of compounds known for their bioactivity against various diseases .


Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] derivatives has been an active research field in organic chemistry . One method involves the use of isatoic anhydride, isatin, and primary amine, catalyzed by β-cyclodextrin in an aqueous medium .


Molecular Structure Analysis

The molecular structure of “1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid” consists of a spiro[indoline-3,4’-piperidine] core with a tert-butoxycarbonyl group and a carboxylic acid group .


Chemical Reactions Analysis

Spiro[indoline-3,4’-piperidine] derivatives are known to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . They can also be used as synthetic precursors for the production of various types of medicines .

Scientific Research Applications

Synthesis and Efficiency

An efficient synthesis approach for the spirocyclic oxindole analogue, including 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been developed, highlighting key steps like dianion alkylation and cyclization, leading to an overall yield of 35% over eight steps without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Methodology Advancements

Research has provided a convenient synthetic route to spiro[indole‐3,4′‐piperidin]‐2‐ones, utilizing steps like anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis, demonstrating the methodology's efficiency in producing these compounds (Freund & Mederski, 2000).

Novel Synthetic Routes

A novel route for the synthesis of 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives has been developed, offering a simple approach to prepare these compounds, which serve as templates for synthesizing GPCR target compounds (Xie, Huang, Fang, & Zhu, 2004).

Catalysis and Oxidative Coupling

Guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reactions have been employed to create spiro-coupling products of oxindoles with β-dicarbonyls, demonstrating moderate to excellent yields. This method also supports the asymmetric synthesis of spiro[indoline-3,4'-piperidines], highlighting its utility in creating optically active compounds (Sugimoto, Mori, Kato, Yasui, Xu, Tan, Odagi, & Nagasawa, 2023).

Future Directions

The future directions of research on “1’-(Tert-butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid” and its derivatives could involve the development of novel synthetic procedures and the exploration of their potential therapeutic applications .

Mechanism of Action

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,4'-piperidine]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-8-6-18(7-9-20)11-19-14-5-4-12(15(21)22)10-13(14)18/h4-5,10,19H,6-9,11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEIXWRMVGDCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678123
Record name 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888222-12-6
Record name 1'-(tert-Butoxycarbonyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
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1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
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1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Reactant of Route 4
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Reactant of Route 5
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid
Reactant of Route 6
1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid

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